Deoxypyrrololine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30N4O6 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3,4-bis[(3S)-3-amino-3-carboxypropyl]pyrrol-1-yl]hexanoic acid |
InChI |
InChI=1S/C18H30N4O6/c19-13(16(23)24)3-1-2-8-22-9-11(4-6-14(20)17(25)26)12(10-22)5-7-15(21)18(27)28/h9-10,13-15H,1-8,19-21H2,(H,23,24)(H,25,26)(H,27,28)/t13-,14-,15-/m0/s1 |
InChI Key |
ZXPSUYCXEZOCBP-KKUMJFAQSA-N |
Isomeric SMILES |
C1=C(C(=CN1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CN1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCC(C(=O)O)N |
Synonyms |
deoxypyrrololine |
Origin of Product |
United States |
Chemical Synthesis and Methodologies of Deoxypyrrololine
Early Synthetic Investigations
Initial forays into the synthesis of deoxypyrrololine and its analogues were often exploratory, aiming to establish fundamental methodologies for constructing the core pyrrololine structure. researchgate.net These early studies provided crucial insights into the reactivity of potential precursors and laid the groundwork for more sophisticated synthetic designs. Researchers investigated various approaches, including the use of Heck reactions with unsaturated amino acid building blocks to create precursors for pyrrololine and this compound analogues. researchgate.net While not always culminating in the total synthesis of the natural product, these preliminary investigations were instrumental in identifying key challenges, such as the stereocontrolled introduction of the three chiral centers and the construction of the substituted pyrrole (B145914) ring.
Convergent Total Synthesis Strategies
A significant breakthrough in this compound synthesis came with the development of convergent total synthesis strategies. acs.orgnih.gov This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. This method offers greater flexibility and efficiency compared to a linear synthesis, where the molecule is built step-by-step in a single sequence.
Utilization of Chiral Precursors (e.g., L-Glutamic Acid Derivatives)
A cornerstone of successful this compound synthesis has been the use of chiral precursors to establish the correct stereochemistry of the final product. L-glutamic acid, a readily available and inexpensive amino acid, has proven to be a particularly valuable starting material. acs.orgnih.govnih.gov Its inherent chirality provides a template for the stereoselective construction of all three chiral centers present in this compound. nih.gov
In a notable convergent synthesis, a commercially available L-glutamic acid derivative, (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, served as the common precursor for two key fragments. acs.orgnih.gov This strategic use of a single chiral source ensures the correct absolute stereochemistry in the final molecule. Other studies have also highlighted the versatility of L-glutamic acid derivatives in the synthesis of various chiral molecules, including benzoquinolizidinones and other amino acid derivatives. mdpi.comgoogle.comgoogle.com
Key Pyrrole Ring Construction Methodologies (e.g., Condensation Reactions)
The formation of the central pyrrole ring is a critical step in the synthesis of this compound. Various methodologies have been employed, with condensation reactions being a prominent strategy. acs.orgnih.gov One of the most successful approaches involves the condensation of an α-acetoxynitro compound with an isocyanoacetate derivative. acs.orgnih.govnih.gov
For instance, the condensation of an α-acetoxynitro compound, derived from L-glutamic acid, with benzyl (B1604629) isocyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) effectively constructs the key pyrrole intermediate. acs.orgnih.gov This reaction is a powerful tool for forming highly substituted pyrroles. Other classical methods for pyrrole synthesis, such as the Hantzsch, Knorr, and Paal-Knorr syntheses, have also been widely studied and applied in various contexts, demonstrating the broad interest in constructing this important heterocyclic motif. wikipedia.orgmdpi.com
Stereoselective Synthesis Approaches
Achieving the correct stereochemistry at all three chiral centers of this compound is a major challenge. Stereoselective synthesis aims to control the spatial arrangement of atoms during a chemical reaction. In the context of this compound, this is often achieved by leveraging the chirality of the starting materials, like L-glutamic acid, and employing stereoselective reactions. acs.orgnih.gov
The convergent synthesis starting from an L-glutamic acid derivative exemplifies a stereoselective approach where the chirality of the starting material dictates the stereochemistry of the newly formed centers. acs.orgnih.gov The condensation and cyclization steps are designed to proceed with high stereocontrol, leading to the desired diastereomer. The development of stereoselective methods is a broad and active area of research in organic chemistry, with applications in the synthesis of numerous complex natural products and pharmaceuticals. mdpi.comnih.govegrassbcollege.ac.in
Novel Synthetic Route Development and Optimisation
One reported convergent synthesis of (+)-deoxypyrrololine not only successfully constructed the target molecule but also described the synthesis of an analogue and the formation of a novel tetrahydroindole derivative, showcasing the potential for route diversification. acs.orgnih.gov The optimization of reaction conditions, such as the choice of base and solvent for the key condensation and N-alkylation steps, is crucial for maximizing the yield of the desired products. acs.orgnih.gov The broader field of synthetic methodology is constantly evolving, with new reagents, catalysts, and strategies being developed to tackle challenging synthetic targets. nih.govresearchgate.netsynthiaonline.comrsc.orgrsc.org
Synthesis of this compound Analogues and Derivatives for Research Applications
The synthesis of analogues and derivatives of this compound is crucial for research purposes. nih.govresearchgate.netnih.gov These modified structures help in elucidating the structure-activity relationship of the natural product, understanding its biological function, and developing diagnostic tools. For example, the synthesis of a this compound analogue was reported alongside the total synthesis of the natural product, indicating the importance of these related compounds. acs.orgnih.gov
By systematically altering different parts of the this compound molecule, researchers can probe its interaction with biological systems and identify the key structural features responsible for its activity. This approach is widely used in medicinal chemistry to develop new therapeutic agents and diagnostic markers. nih.gov The synthesis of various heterocyclic derivatives, including those of pyrroles and other nitrogen-containing rings, is a vibrant area of chemical research with significant applications in materials science and medicine. mdpi.com
Biosynthetic Pathways and in Vivo Formation of Deoxypyrrololine
Post-Translational Modifications of Collagen Lysine (B10760008) and Hydroxylysine Residues
The journey to deoxypyrrololine formation commences within the cell, where procollagen (B1174764) molecules undergo several crucial post-translational modifications. mdpi.com Among the most significant of these are the hydroxylation of specific lysine residues to form hydroxylysine. mdpi.comoaepublish.com This hydroxylation is a critical prerequisite for the subsequent formation of stable collagen cross-links. mdpi.com The extent of lysine hydroxylation can influence the type of cross-links that are ultimately formed. nih.gov
Furthermore, some hydroxylysine residues can be glycosylated, meaning sugar molecules (galactose or glucosylgalactose) are attached. researchgate.net The pattern and extent of this glycosylation can play a regulatory role in the maturation of collagen cross-links. researchgate.net These modifications, occurring before the collagen molecules are secreted into the extracellular matrix, are essential for the proper folding, stability, and eventual cross-linking of the collagen fibrils. mdpi.comoaepublish.com
Role of Lysyl Oxidase (LOX) in Aldehyde Formation
Once procollagen is secreted into the extracellular space, it is processed into tropocollagen. nih.gov The enzyme lysyl oxidase (LOX) then plays a pivotal role in initiating the cross-linking cascade. nih.govmdpi.com LOX is a copper-dependent enzyme that catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the non-helical ends (telopeptides) of the collagen molecules. nih.govmdpi.comwikipedia.org
This enzymatic action results in the formation of highly reactive aldehyde residues, known as allysine (B42369) (from lysine) and hydroxyallysine (from hydroxylysine). nih.govpreprints.org The production of these aldehydes is the committed step in the formation of all lysine-derived collagen cross-links, including this compound. nih.gov The activity of LOX is therefore a critical control point in determining the extent of collagen cross-linking. mdpi.com
Proposed Mechanisms of Pyrrole (B145914) Cross-Link Formation
The formation of the mature, trivalent this compound cross-link from the aldehyde intermediates is thought to occur through spontaneous condensation reactions.
The aldehyde groups (allysine and hydroxyallysine) generated by LOX are chemically reactive and spontaneously condense with the ε-amino group of other lysine or hydroxylysine residues on adjacent collagen molecules. nih.govmdpi.com This leads to the initial formation of immature, divalent cross-links, which are chemically either aldimines (Schiff bases) or keto-imines. nih.govpreprints.org These initial bonds are reducible and less stable than the mature cross-links that form over time.
Research has identified specific intermediate molecules in the pathway to pyrrole cross-links. One such key intermediate is dehydrolysinonorleucine, a divalent cross-link. researchgate.net The proposed mechanism for the formation of the pyrrole ring of this compound involves the condensation of an intermediate like dehydrolysinonorleucine with another aldehyde residue (allysine). researchgate.net Another proposed mechanism suggests the interaction of two divalent immature cross-links. researchgate.net The structure of these pyrrolic cross-links is based on a 3-hydroxypyrrole core. nih.gov
Spontaneous Condensation Reactions of Aldehyde Intermediates
Enzymatic Regulation and Modulators of this compound Formation
The formation of this compound is not unregulated; it is controlled at several levels to meet the specific needs of different tissues. The primary point of enzymatic regulation is the activity of lysyl oxidase (LOX). mdpi.com The expression and activity of LOX can be influenced by various factors, thereby controlling the initiation of the cross-linking cascade.
Furthermore, the activity of other enzymes involved in post-translational modifications, such as lysyl hydroxylases and glycosyltransferases, can modulate the final cross-link profile. researchgate.net The degree of lysine hydroxylation directly influences the type of cross-links formed. nih.gov Allosteric control and feedback inhibition are general mechanisms of enzyme regulation where molecules bind to the enzyme at a site other than the active site to either activate or inhibit its function. libretexts.orgupcollege.ac.in This type of regulation can fine-tune metabolic pathways. upcollege.ac.innih.govegyankosh.ac.in For instance, in some pathways, the end product can inhibit the first enzyme in the series, a process known as feedback inhibition. libretexts.org While specific allosteric modulators for LOX in the context of this compound formation are a subject of ongoing research, it is clear that the enzymatic control of collagen post-translational modifications is a key regulatory aspect.
Comparative Biosynthetic Analysis with Other Collagen Cross-Links (e.g., Pyridinolines)
This compound is part of a family of collagen cross-links that also includes the well-characterized pyridinolines (pyridinoline and deoxypyridinoline). Both pyrroles and pyridinolines are mature, trivalent cross-links derived from lysine and hydroxylysine residues. nih.govmdpi.com
The biosynthetic pathways of this compound and pyridinolines share the initial steps of lysine hydroxylation and LOX-mediated aldehyde formation. nih.govmdpi.com However, the subsequent condensation reactions diverge to form either the pyrrole ring of this compound or the pyridinium (B92312) ring of the pyridinolines. The key determinant for which type of cross-link is formed appears to be the extent of hydroxylation of the lysine residues at the specific cross-linking sites in the collagen molecule. nih.gov
For instance, bone collagen is characterized by the presence of both pyrrole and pyridinoline (B42742) cross-links in roughly equal amounts, whereas mature cartilage contains predominantly hydroxylysyl pyridinoline. nih.gov This tissue-specific difference in cross-link profiles highlights the precise regulation of the post-translational modifications of collagen to achieve the desired biomechanical properties of each tissue. nih.gov
Deoxypyrrololine As a Molecular Constituent of Biological Macromolecules
Integration within Collagen Fibril Structure and Organisation
Deoxypyrrololine is a mature, non-reducible trivalent cross-link that contributes to the stabilization of collagen fibrils. researchgate.net Collagen, the most abundant protein in mammals, forms fibrils that are the primary structural components of tissues like bone, skin, and tendons. asmicro.comleeds.ac.uk The formation of these fibrils involves the assembly of collagen monomers into a staggered, quasi-hexagonal arrangement. asmicro.comnih.gov
The stability of these fibrils is significantly enhanced by the formation of covalent cross-links between individual collagen molecules. asmicro.comresearchgate.net this compound, along with its hydroxylated counterpart pyrrololine, is formed through an enzymatic process initiated by lysyl oxidase. researchgate.netacs.org This enzyme catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in the telopeptide regions of collagen, creating reactive aldehydes. mdpi.compreprints.org These aldehydes then react with other lysine or hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links, which subsequently mature into trivalent cross-links like this compound. preprints.orgnih.gov
The precise location of this compound cross-links within the collagen fibril is crucial for its organizational structure. These cross-links form between the telopeptide region of one collagen molecule and the helical region of another, effectively "stitching" the molecules together. researchgate.net This intermolecular bonding is fundamental to the tensile strength and structural integrity of the collagen fibril. asmicro.comleeds.ac.uk The arrangement of collagen monomers within the fibril creates specific "hole zones" and "overlap zones," and the formation of cross-links within these regions contributes to the characteristic D-periodic banding pattern observed in collagen fibrils. asmicro.com
Contribution to Extracellular Matrix Homeostasis Research
The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural support to cells and tissues and regulates cellular processes. nih.govfrontiersin.org Collagen is a primary component of the ECM, and its proper synthesis, assembly, and degradation are essential for maintaining tissue homeostasis. mdpi.comfrontiersin.org The cross-linking of collagen, including the formation of this compound, is a critical post-translational modification that influences the biological and mechanical properties of the ECM. mdpi.com
This compound, as a marker of collagen degradation, is utilized in research to understand the turnover rates of connective tissues. cms.gov By measuring the levels of this compound and other cross-links in biological fluids, researchers can gain insights into the metabolic state of bone and other tissues. cms.gov This information is crucial for studying conditions characterized by altered ECM dynamics, such as osteoporosis and certain metabolic bone diseases. mdpi.comcms.gov
Comparative Analysis with Other Enzymatic Collagen Cross-Links in Connective Tissues
This compound belongs to a family of lysyl oxidase-mediated collagen cross-links, which can be broadly categorized into two main types: pyridinium (B92312) and pyrrole (B145914) cross-links. acs.orgresearchgate.net The formation of these different cross-links is dependent on the hydroxylation state of the lysine residues involved in the cross-linking reaction. acs.org
Pyridinium Cross-Links:
Pyridinoline (B42742) (PYD) and Deoxypyridinoline (B1589748) (DPD) are the most well-characterized pyridinium cross-links. nih.govresearchgate.net Their formation is initiated from hydroxylysine residues. acs.org
Pyridinoline is found in a variety of connective tissues, including bone, cartilage, ligaments, and tendons. nih.gov
Deoxypyridinoline is found predominantly in bone and dentin. nih.gov
Pyrrole Cross-Links:
This compound (DPL) and Pyrrololine (PYL) are the two primary pyrrole cross-links. nih.govresearchgate.net Their formation involves an unhydroxylated lysine residue. acs.org
this compound is considered a putative cross-link in bone collagen. acs.orgacs.org
The table below provides a comparative overview of these major enzymatic collagen cross-links.
| Feature | This compound (DPL) | Pyrrololine (PYL) | Pyridinoline (PYD) | Deoxypyridinoline (DPD) |
| Cross-Link Family | Pyrrole | Pyrrole | Pyridinium | Pyridinium |
| Precursor Residue | Lysine | Hydroxylysine | Hydroxylysine | Hydroxylysine |
| Tissue Distribution | Primarily bone (putative) | Mature trivalent cross-link | Bone, cartilage, ligaments, tendons | Predominantly bone and dentin |
| Significance | Marker of bone resorption | Mature trivalent cross-link | Marker of collagen turnover | Specific marker of bone resorption |
The relative abundance of these different cross-links can vary depending on the tissue type, age, and disease state. researchgate.net This differential distribution reflects the specific mechanical requirements and metabolic activity of each tissue. For example, the high concentration of deoxypyridinoline in bone makes it a specific and sensitive marker for bone resorption. cms.gov
Investigational Impact on Collagen Mechanical Properties at the Molecular Level
The presence and type of collagen cross-links have a profound impact on the mechanical properties of connective tissues. researchgate.netucdavis.edu These cross-links provide stability to the collagen fibrils, contributing to their tensile strength and resilience. asmicro.comleeds.ac.uk
The formation of trivalent cross-links like this compound significantly increases the stiffness and mechanical strength of the collagen matrix. mdpi.com Research has shown that the density and type of cross-links can influence how tissues respond to mechanical stress. ucdavis.edu For instance, tissues with a higher degree of cross-linking are generally more resistant to enzymatic degradation and mechanical failure. dal.ca
Studies investigating the relationship between collagen cross-linking and mechanical properties often utilize techniques such as atomic force microscopy and mechanical testing of tissue samples. ucdavis.edudal.ca These studies have demonstrated a direct correlation between the concentration of mature cross-links and the elastic modulus and tensile strength of the tissue. ucdavis.edu
The specific contribution of this compound to the mechanical properties of bone is an area of ongoing investigation. As a trivalent cross-link, it is expected to play a significant role in the load-bearing capacity of bone. nih.gov Understanding the precise impact of this compound and other pyrrole cross-links on the molecular-level mechanics of collagen will provide further insights into the structure-function relationships of connective tissues.
Analytical Chemistry Research Methodologies for Deoxypyrrololine
Extraction and Sample Preparation Techniques for Research Analysis
The initial and critical step in the analysis of deoxypyrrololine from complex matrices involves extraction and sample preparation. The primary goal is to isolate the analyte of interest from interfering substances and to concentrate it for subsequent analysis. researchgate.net The choice of technique depends heavily on the sample matrix and the concentration of this compound.
Commonly employed methods include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. mdpi.com It is a versatile method for separating compounds based on their differential solubility.
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up and concentration. chromatographyonline.com It utilizes a solid sorbent material to selectively adsorb the analyte from a liquid sample, after which the analyte is eluted with a suitable solvent. chromatographyonline.commdpi.com This method is advantageous for its ability to handle large sample volumes and remove interfering matrix components. chromatographyonline.com
Stir Bar Sorptive Extraction (SBSE): This technique is a variation of SPE that uses a magnetic stir bar coated with a sorbent material. mdpi.com The stir bar is introduced into the sample, and after a period of stirring, the analytes are adsorbed onto the coating.
Microextraction in Packed Syringe (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. This technique is known for its speed and minimal solvent consumption.
The selection of the appropriate extraction method is crucial for achieving reliable and accurate analytical results. Factors such as the polarity of this compound and the nature of the sample matrix guide the choice of solvents and sorbent materials.
Chromatographic Separation Methods
Chromatography is a fundamental separation technique used to isolate this compound from other compounds present in the extracted sample. ijcrt.org The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of non-volatile compounds like this compound. ijcrt.orgadvancechemjournal.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. advancechemjournal.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. advancechemjournal.comsepscience.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. advancechemjournal.comspringernature.com Molecules are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. springernature.com RP-HPLC is highly versatile and offers excellent resolution and reproducibility for a wide range of analytes. springernature.comnih.gov
Key features of HPLC and RP-HPLC in this compound analysis include:
High Resolution: Capable of separating closely related compounds. springernature.com
Quantitative Accuracy: Provides precise and reproducible quantification. advancechemjournal.com
Compatibility with Mass Spectrometry: HPLC can be easily coupled with mass spectrometry (LC-MS) for enhanced detection and identification. nih.gov
Gas Chromatography (GC) for Related Analytes
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. phenomenex.comlibretexts.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation is achieved based on the differential partitioning of analytes between the gas and stationary phases. researchgate.net
While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is a crucial method for analyzing related volatile organic compounds (VOCs) that might be present in the sample matrix or result from degradation or transformation processes. researchgate.net Derivatization can be employed to increase the volatility and thermal stability of analytes, expanding the range of compounds amenable to GC analysis. researchgate.net
| Parameter | Description | Significance in Analysis |
|---|---|---|
| Column I.D. | The internal diameter of the column. | Affects column efficiency and sample capacity. Smaller I.D. columns provide higher efficiency, while larger I.D. columns have a greater sample capacity. sigmaaldrich.com |
| Film Thickness | The thickness of the stationary phase coating on the column's inner wall. | Influences analyte retention, resolution, and column bleed. Thicker films increase retention and are suitable for volatile analytes. sigmaaldrich.com |
| Stationary Phase | The liquid or solid coating inside the column. | The choice of stationary phase is critical for achieving separation and is based on the polarity of the analytes. Non-polar phases are common for non-polar analytes. sigmaaldrich.com |
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. ajchem-a.comamericanpharmaceuticalreview.commdpi.com These methods provide detailed information about the molecular structure and composition of the compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a powerful tool for identifying and quantifying compounds. When coupled with a separation technique like HPLC or GC, it provides a two-dimensional analysis of complex mixtures. mdpi.com
Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis. nationalmaglab.orgmsaltd.co.uk In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orglabmanager.com This process provides detailed structural information about the precursor ion, enhancing the confidence in compound identification. labmanager.com Triple quadrupole (QQQ) mass spectrometers are a common type of instrument used for targeted quantitative analysis due to their high sensitivity and specificity. labmanager.comknauer.net
| Technique | Principle | Application in this compound Research |
|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information and can be used for quantification. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, including fragmentation of selected ions. nationalmaglab.org | Offers structural elucidation and highly selective and sensitive quantification. labmanager.com It is particularly useful for distinguishing between isobaric compounds. labmanager.com |
A robust gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous analysis of deoxynivalenol (B1670258) (DON) and its bacterial metabolites, 3-keto-DON and 3-epi-DON. nih.gov This method involves a simple derivatization step before GC-MS analysis and has shown good linearity, low limits of detection and quantification, and high recovery rates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. core.ac.ukfepbl.comlibretexts.org It is based on the magnetic properties of atomic nuclei. fepbl.comlibretexts.org NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uklibretexts.org
In the context of this compound research, particularly in synthetic chemistry, NMR is crucial for confirming the structure of synthesized compounds and intermediates. mdpi.com Various NMR experiments are employed for this purpose:
¹H NMR: Provides information about the number and types of protons in a molecule.
¹³C NMR: Provides information about the carbon skeleton of a molecule.
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assignment of the molecular structure. core.ac.uk For instance, Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing long-range correlations between protons and carbons. core.ac.uk
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, which is essential for its study in various scientific disciplines. nih.gov
Fluorescence Detection for Pyrrole-Containing Compounds
The inherent chemical structure of certain pyrrole-containing compounds, including this compound and its derivatives, provides a basis for their detection using fluorescence spectroscopy. nih.govnih.gov Fluorochromes, which are photoreactive chemical compounds, possess the ability to absorb light energy at a specific wavelength and subsequently emit it at a longer wavelength. evidentscientific.com This phenomenon, known as fluorescence, is dependent on the compound's unique electronic configuration, which results in characteristic absorption (excitation) and emission spectra. evidentscientific.com
The fluorescence properties of pyrrole-based molecules have been a subject of significant research. acs.orgresearchgate.net Many pyrrole (B145914) fluorophores exhibit blue light emission and demonstrate high quantum efficiency. acs.org The specific fluorescence characteristics can be manipulated by altering the chemical moieties attached to the central pyrrole core. acs.org For instance, research has shown that the fluorescence from certain diarylpyrroles can be observed with UV excitation around 260 nm, with emission occurring in the range of 280–450 nm. nih.gov The intensity of fluorescence can be influenced by various factors, including the polarity of the solvent and ambient temperature.
To determine the emission spectrum of a fluorochrome, it is typically excited at the wavelength of its maximum absorption. evidentscientific.com A scanning monochromator then measures the intensity of the emitted light across a range of wavelengths. evidentscientific.com Conversely, to determine the excitation spectrum, the fluorescence emission is monitored at its wavelength of maximum intensity while the compound is exposed to a sequence of different excitation wavelengths. evidentscientific.com The separation between the peak excitation and peak emission wavelengths is known as the Stokes' shift, and a larger shift facilitates easier detection. evidentscientific.com This principle is fundamental in developing sensitive detection methods for pyrrole-containing compounds in various research contexts.
Table 1: Examples of Fluorescence Properties for Pyrrole Derivatives
| Pyrrole Derivative Class | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| Diarylpyrroles | ~260 nm | 280–450 nm | nih.gov |
| Lornoxicam (in phosphate (B84403) buffer) | 260 nm | 380 nm | researchgate.net |
| Cy3-conjugated Py-Im polyamides | ~550 nm | ~570 nm | nih.gov |
| Cy5-conjugated Py-Im polyamides | ~650 nm | ~670 nm | nih.gov |
Immunochemical Research Approaches for Detection and Quantification
Immunochemical methods offer highly specific and sensitive approaches for the detection and quantification of this compound in biological samples. nih.govnih.gov These techniques are bioanalytical methods that rely on the specific binding reaction between an antigen—in this case, this compound—and a corresponding antibody. nih.govcontractlaboratory.com The inherent specificity and high sensitivity of immunoassays make them invaluable for analyzing a wide range of substances in complex biological matrices. nih.gov
The development of an immunoassay for this compound requires the creation of specific immunoreagents. nih.gov Research has led to the successful synthesis of immunogens and molecular probes specifically for detecting the this compound cross-link. nih.gov This process involves creating immunogens that can elicit an antibody response and probes, which can be fluorescent or chemiluminescent, to generate a measurable signal. nih.gov One such developed method is the fluorescence polarization immunoassay. nih.gov
A widely used immunochemical technique is the Enzyme-Linked Immunosorbent Assay (ELISA). biocompare.comassaygenie.com In a typical competitive ELISA for a small molecule like this compound, a known amount of the target analyte is pre-coated onto a microtiter plate. The sample, containing an unknown amount of this compound, is added along with a specific primary antibody. The this compound in the sample competes with the coated analyte for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is introduced, and the enzyme catalyzes a reaction that produces a detectable signal, often a color change. assaygenie.com The signal intensity is inversely proportional to the concentration of this compound in the original sample. assaygenie.com Such assays are crucial for quantifying analytes in diverse samples, including serum and urine. biocompare.comnih.gov
Table 2: Principles of a Competitive Immunoassay for this compound
| Component/Step | Description | Purpose | Reference |
| Solid Phase | Microtiter plate well coated with a known quantity of this compound-protein conjugate. | Immobilizes the antigen for the competitive binding reaction. | assaygenie.comnih.gov |
| Antibody | A monoclonal or polyclonal antibody with high specificity for this compound. | Binds to the this compound in the sample or on the plate. | nih.govnih.gov |
| Competitive Binding | The sample containing the unknown amount of this compound is incubated with the antibody in the coated well. | This compound in the sample competes with the immobilized antigen for antibody binding sites. | assaygenie.com |
| Detection | An enzyme-conjugated secondary antibody binds to the primary antibody, followed by the addition of a chromogenic substrate. | Generates a measurable signal (e.g., color, fluorescence) that is inversely proportional to the analyte concentration in the sample. | nih.govlicorbio.com |
Advanced Quantitative Techniques for Research Sample Analysis
For robust and precise quantification of this compound in research samples, several advanced analytical techniques are employed, primarily centered around chromatography and electrophoresis coupled with sensitive detection methods. morressier.comnvkc.nl
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of collagen cross-links, including this compound. nih.govspringernature.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). measurlabs.com The separated components are then detected, often by UV or fluorescence detectors. morressier.comresearchgate.net The use of fluorescence detection is particularly suitable for naturally fluorescent compounds like pyrroles and pyridinolines. morressier.com
HPLC coupled with Mass Spectrometry (HPLC-MS/MS) represents a significant advancement, offering superior sensitivity and specificity. measurlabs.comirb.hr After separation by HPLC, the analyte enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). mpi-bremen.de Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragments. irb.hr This combination allows for the unambiguous identification and precise quantification of this compound, even at very low concentrations (sub-pmol sensitivity) in complex biological matrices such as tissue extracts and biological fluids. morressier.comorganomation.com
Capillary Electrophoresis (CE) is another powerful separation technique noted for its high efficiency, resolution, and low consumption of samples and reagents. nvkc.nlmdpi.com CE separates charged molecules within a narrow, buffer-filled capillary tube by applying a high voltage. nvkc.nl Analytes migrate at different velocities based on their charge and size, allowing for effective separation. thermofisher.com CE can be coupled with mass spectrometry (CE-MS), providing a high-resolution tool for the analysis of metabolites, proteins, and other compounds in complex samples like blood, urine, and tissue. diva-portal.org Recent developments in surface sampling CE-MS even permit direct analysis from tissue surfaces, minimizing sample preparation. diva-portal.org
Table 3: Comparison of Advanced Quantitative Techniques for this compound
| Technique | Principle of Separation | Common Detector(s) | Key Advantages | Reference |
| HPLC | Differential partitioning between a stationary and a mobile phase. | UV-Vis, Fluorescence | Robust, reliable, well-established for collagen cross-link analysis. | morressier.comspringernature.comresearchgate.net |
| HPLC-MS/MS | HPLC separation followed by mass-to-charge ratio analysis of parent and fragment ions. | Mass Spectrometer | High sensitivity and specificity; structural confirmation; accurate quantification in complex matrices. | morressier.comirb.hrmpi-bremen.de |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field within a capillary. | UV-Vis, Mass Spectrometer | High separation efficiency and resolution; minimal sample/reagent use ("green" technique); fast analysis times. | nvkc.nlmdpi.comdiva-portal.org |
Investigational Biological Roles and Molecular Mechanisms of Deoxypyrrololine
Role in Collagen Fibrillogenesis and Maturation Studies
Deoxypyrrololine, along with its hydroxylated counterpart pyridinoline (B42742), is integral to the maturation and stabilization of collagen fibrils. The formation of these cross-links is a critical post-translational event that imparts mechanical strength and stability to collagen-rich tissues.
The process of collagen fibrillogenesis is a complex, multi-step cascade that begins with the synthesis of procollagen (B1174764) molecules within cells like fibroblasts, chondrocytes, and osteoblasts. fiveable.me These precursor molecules are secreted into the extracellular space where they undergo enzymatic cleavage of their N- and C-terminal propeptides to form tropocollagen. researchgate.net Subsequently, tropocollagen molecules self-assemble into fibrils. researchgate.net
The enzyme lysyl oxidase initiates the cross-linking process by oxidatively deaminating specific lysine (B10760008) and hydroxylysine residues in the telopeptide regions of collagen molecules, forming reactive aldehydes. nih.gov These aldehydes then spontaneously react with hydroxylysine residues in the helical regions of adjacent collagen molecules to form immature, divalent cross-links. Over time, these immature cross-links mature into stable, trivalent cross-links such as pyridinoline and this compound, which covalently link multiple collagen molecules, thus reinforcing the fibrillar structure.
Research has demonstrated that the presence and concentration of mature cross-links like this compound are directly related to the mechanical properties of connective tissues. Studies involving inhibitors of lysyl oxidase, such as β-aminopropionitrile, have shown that a reduction in cross-linking leads to decreased tissue strength. Conversely, an increase in these mature cross-links is associated with the increased stability of the collagen matrix.
The maturation of collagen fibrils is also influenced by other extracellular matrix components. Small leucine-rich proteoglycans (SLRPs), such as decorin, lumican, and fibromodulin, have been shown to regulate the organization and maturation of collagen fibrils. uniroma2.itnih.gov These molecules bind to the surface of collagen fibrils and are thought to influence the spacing and diameter of the fibrils, thereby indirectly affecting the cross-linking process. uniroma2.itnih.gov
Potential as a Biochemical Marker in Bone Metabolism Research
This compound, also known as deoxypyridinoline (B1589748) (Dpd), has been extensively investigated as a potential biochemical marker of bone resorption. nih.govnih.gov Bone is a dynamic tissue that undergoes continuous remodeling, a process involving the resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. annlabmed.org During bone resorption, the collagenous matrix is broken down, releasing collagen cross-links, including this compound, into the circulation, from where they are eventually excreted in the urine. nih.govnih.gov
Because this compound is formed during the maturation of collagen and is released only upon its degradation, its levels in biological fluids are considered to reflect the rate of bone resorption. nih.gov This makes it a potentially valuable tool in the clinical and research settings for assessing bone turnover. nih.gov
Several key characteristics support the use of this compound as a bone resorption marker:
Specificity: this compound is found in significant amounts in bone and dentin, with very low concentrations in other tissues. This tissue specificity is a major advantage over older markers like hydroxyproline, which is abundant in various connective tissues.
Formation Pathway: It is not reutilized in the body and is derived solely from the breakdown of mature, cross-linked collagen.
Response to Therapy: Studies have shown that levels of bone resorption markers, including this compound, decrease significantly within a few weeks to months of initiating antiresorptive therapies for conditions like osteoporosis. reumatologiaclinica.org
Research has explored the correlation between urinary this compound levels and bone mineral density (BMD), as well as fracture risk. While a direct correlation for diagnosing osteoporosis based solely on marker levels is not strong enough, elevated levels of bone turnover markers, in conjunction with other risk factors, may contribute to the assessment of fracture risk. reumatologiaclinica.org
| Condition/Application | Research Finding | Significance |
|---|---|---|
| Osteoporosis | Urinary deoxypyridinoline levels are often elevated in postmenopausal women with osteoporosis. nih.gov | Reflects increased bone resorption characteristic of the disease. |
| Monitoring Antiresorptive Therapy | Significant reduction in urinary deoxypyridinoline observed after initiating treatment with bisphosphonates. reumatologiaclinica.org | Indicates therapeutic efficacy in reducing bone breakdown. |
| Paget's Disease of Bone | Elevated levels of bone turnover markers are a hallmark of the disease. | Can be used to assess disease activity and response to treatment. nih.gov |
| Cancer Metastasis to Bone | Increased marker levels may indicate bone degradation due to metastatic lesions. nih.gov | Potential for monitoring skeletal involvement in cancer. |
Molecular Interactions within Extracellular Matrix Components
The stability and function of the extracellular matrix (ECM) rely on a complex network of interactions between its various molecular constituents. This compound, as a covalent cross-link, is a fundamental component of this stability, but its existence is predicated on and influences a broader range of molecular interactions.
Protein-Protein Interactions in Collagen Assembly
The formation of this compound is the culmination of a series of highly specific protein-protein interactions during collagen assembly. numberanalytics.com The initial self-assembly of tropocollagen molecules into a staggered fibrillar array is a critical prerequisite. This precise alignment is guided by charge and hydrophobic interactions between adjacent molecules, ensuring that the lysine and hydroxylysine residues destined for cross-linking are brought into the correct spatial orientation for enzymatic action by lysyl oxidase.
Furthermore, other ECM proteins can influence this assembly. For instance, FACIT collagens (Fibril Associated Collagens with Interrupted Triple helices) and SLRPs interact with the surface of type I collagen fibrils and are thought to help regulate fibril diameter and organization, which in turn can affect the efficiency and pattern of cross-linking. uvigo.es
Non-Covalent Interactions and Their Role in ECM Stability
Hydrogen Bonds: These are ubiquitous throughout the ECM, contributing to the stability of the collagen triple helix itself and mediating interactions between collagen and other matrix molecules, such as proteoglycans. nih.gov Water molecules also play a crucial role in mediating these interactions, forming hydration layers around proteins that influence their assembly and stability. uva.nl
Electrostatic Interactions: The charged residues on collagen and other ECM proteins, such as glycoproteins and proteoglycans, lead to electrostatic attractions and repulsions that are crucial for the proper organization and spacing of matrix components. nih.gov
Hydrophobic Interactions: These interactions are critical for the initial folding of protein domains and for the association of different ECM molecules. nih.gov
These non-covalent forces work in concert to guide the assembly of the ECM and provide it with its viscoelastic properties. creative-diagnostics.com They allow for a degree of flexibility and adaptability that would not be possible with covalent bonds alone. The stable, covalently cross-linked collagen network, reinforced by this compound, serves as the scaffold upon which these more transient and dynamic interactions occur, creating a resilient and functionally diverse tissue environment.
Correlation with Connective Tissue Structural Integrity in Research Models
The structural integrity of connective tissues such as bone, cartilage, ligaments, and tendons is fundamentally linked to the composition and organization of their extracellular matrix. frontiersin.org A key determinant of this integrity is the extent and nature of collagen cross-linking.
Research models, particularly those involving genetic modifications in animals or in vitro cell culture systems, have been instrumental in demonstrating the direct correlation between this compound cross-links and tissue strength. For example, studies on animal models with deficiencies in enzymes or proteins essential for collagen processing and cross-linking often exhibit phenotypes characterized by tissue fragility.
In research models of diseases affecting connective tissue, the analysis of this compound content provides valuable insights. For instance, in models of osteoarthritis, changes in the levels of this compound in cartilage can reflect the degradation of the collagen network, a hallmark of the disease. Similarly, in studies of tendon and ligament healing, the formation of mature cross-links like this compound is monitored as an indicator of successful tissue repair and the restoration of mechanical strength.
| Research Model | Observation | Implication for Structural Integrity |
|---|---|---|
| Lysyl Oxidase Inhibition | Reduced formation of this compound and pyridinoline cross-links. | Decreased tensile strength and increased fragility of tissues like skin and bone. |
| SLRP-deficient mice (e.g., decorin, lumican) | Abnormal collagen fibril morphology and organization. nih.gov | Altered mechanical properties of tendons and skin, leading to joint laxity and skin hyperextensibility. nih.gov |
| In vitro Osteoblast/Chondrocyte Cultures | Progressive increase in this compound content during matrix maturation. | Correlates with the development of a mechanically stable mineralized or cartilaginous matrix. |
| Models of Tissue Injury and Repair | Initial deposition of immature collagen with fewer cross-links, followed by a gradual increase in this compound during remodeling. | The formation of mature cross-links is essential for regaining the original strength of the repaired tissue. |
These research findings collectively underscore the critical role of this compound in establishing and maintaining the structural and mechanical integrity of connective tissues.
Advanced Research Avenues and Future Directions for Deoxypyrrololine Studies
Elucidation of Precise In Vivo Formation Pathways and Regulation
The exact biosynthetic pathway of deoxypyrrololine in vivo remains an area of active investigation. While it is established as a mature, trivalent cross-link derived from lysine (B10760008) residues in collagen, the precise sequence of reactions and regulatory mechanisms are not fully understood. researchgate.net One proposed mechanism for the formation of pyrrole (B145914) cross-links involves the condensation of a dehydro-hydroxylysinonorleucine (deH-HLNL) or dehydro-dihydroxylysinonorleucine (de-DHLNL) intermediate with another allysine (B42369) residue. researchgate.net An alternative hypothesis suggests that pyrrole cross-links may form through the interaction and rearrangement of two immature divalent cross-links. researchgate.net
Future research is focused on identifying the specific enzymatic and non-enzymatic steps that lead to the formation of the characteristic pyrrole ring. Key questions remain regarding the factors that favor pyrrole formation over the more abundant pyridinoline (B42742) cross-links in certain tissues or under specific physiological conditions. Understanding the regulation of this pathway is crucial, as it could reveal how processes like aging, disease, and mechanical stress influence the type and density of collagen cross-links, ultimately affecting tissue properties. researchgate.netnih.gov Factors under investigation include the influence of local tissue environment, the activity of enzymes like lysyl oxidase (LOX), and the presence of specific post-translational modifications on the collagen molecule. researchgate.netnih.govpreprints.org
Role of this compound in Specific Tissue Homeostasis Research (e.g., Bone, Tendon)
This compound, along with other cross-links, is fundamental to the structural integrity and mechanical properties of tissues rich in type I collagen, such as bone and tendon. researchgate.netactaorthop.org In these tissues, this compound functions to covalently link adjacent collagen molecules, stabilizing the fibrillar structure and contributing to the tissue's tensile strength and resilience. researchgate.netmdpi.com
Research into its role in tissue homeostasis focuses on how the concentration and distribution of this compound change during development, aging, and in pathological states. researchgate.netdntb.gov.ua For instance, alterations in this compound levels in bone are studied in the context of osteoporosis and other metabolic bone diseases, where changes in collagen cross-linking can contribute to bone fragility. researchgate.netacs.orgresearchgate.net In tendon biology, the nature of collagen cross-linking is critical for the tissue's ability to transmit forces between muscle and bone. nih.govresearchgate.net Studies are exploring how mechanical loading and injury affect this compound content and, consequently, tendon function and healing. mdpi.comresearchgate.netfrontiersin.orgcellphysiolbiochem.com The balance of different cross-link types is thought to be a key determinant of the biomechanical quality of the tissue. researchgate.net
| Tissue | Role of this compound | Research Focus |
|---|---|---|
| Bone | Contributes to the mechanical stability and strength of the collagen matrix. researchgate.net | Investigating its role in bone quality, aging, and diseases like osteoporosis. researchgate.netacs.orgpeerj.com |
| Tendon | Essential for the biomechanical function and force transmission capabilities of the tendon. nih.govmdpi.com | Studying its response to mechanical loading, injury, and its role in tendon repair and homeostasis. frontiersin.orgcellphysiolbiochem.comhelsinki.fi |
Development of Novel Synthetic Analogues for Mechanistic Probes
The ability to chemically synthesize this compound and its analogues is a significant advancement for research. A convergent total synthesis of (+)-deoxypyrrololine has been successfully developed, providing a crucial source of this compound for study. researchgate.netacs.orgnih.gov This synthetic route often starts from a commercially available L-glutamic acid derivative, which serves as a chiral precursor for all three stereocenters of the final molecule. researchgate.netacs.orgnih.gov
Key steps in the synthesis include the condensation of an aldehyde with a nitro compound, followed by acetylation to form an α-acetoxynitro intermediate. acs.orgnih.gov The core pyrrole ring is then constructed through a subsequent condensation and cyclization reaction, for instance, with benzyl (B1604629) isocyanoacetate. researchgate.netacs.orgnih.gov The final steps involve N-alkylation to attach the third amino acid side chain, followed by the removal of protective groups to yield the target this compound molecule. acs.orgnih.gov
The development of these synthetic strategies not only confirms the structure of the natural product but also opens the door to creating novel synthetic analogues. researchgate.netacs.orgresearchgate.net These analogues, which may have altered side chains or incorporate labels (e.g., fluorescent tags or biotin), can be used as mechanistic probes. researchgate.net For example, they can help in the development of specific antibodies for immunoassays or be used to study the interactions between this compound and other matrix components. google.com The synthesis of such probes is essential for detailed investigations into the formation and function of pyrrole cross-links in biological systems. researchgate.net
| Synthetic Step/Strategy | Description | Significance |
|---|---|---|
| Convergent Synthesis | Key fragments of the molecule are synthesized separately and then joined together. researchgate.netacs.orgnih.gov | Allows for efficient and flexible construction of the complex this compound structure. researchgate.net |
| Chiral Precursor | Utilizes L-glutamic acid to establish the correct stereochemistry. researchgate.netacs.orgnih.gov | Ensures the synthesis of the biologically relevant (+) enantiomer. |
| Pyrrole Ring Formation | Condensation and cyclization of an α-acetoxynitro compound with an isocyanoacetate derivative. acs.orgnih.gov | A key reaction for constructing the core heterocyclic structure of this compound. psu.edu |
| Analogue Synthesis | Modification of the synthetic route to produce structurally related molecules. researchgate.netacs.orgresearchgate.net | Provides tools for mechanistic studies, antibody development, and functional assays. google.com |
Integrated Computational and Experimental Approaches for Molecular Modeling and Simulation
The integration of computational modeling with experimental studies provides a powerful platform for understanding the molecular-level implications of this compound cross-linking. researchgate.net Molecular dynamics (MD) simulations are increasingly being used to model the behavior of collagen fibrils and to predict how cross-links like this compound affect their mechanical properties. nih.govaps.orgmdpi.com These computational approaches can simulate the interactions between atoms and molecules over time, offering insights that are difficult to obtain through experiments alone. qut.edu.auresearchgate.netkuleuven.beaimspress.com
These in silico studies complement experimental data from techniques like atomic force microscopy and mechanical testing. mdic.org By combining computational predictions with real-world measurements, researchers can build more accurate models of tissue biomechanics and better understand how changes in this compound cross-linking contribute to tissue health and disease. nih.gov
Exploration of this compound as a Research Tool for Extracellular Matrix Dynamics
Beyond its structural role, this compound serves as a valuable research tool for studying the dynamics of the extracellular matrix (ECM). dntb.gov.ua The ECM is not a static structure but undergoes constant remodeling, a process involving a delicate balance between the synthesis of new matrix components and the degradation of old ones. nih.govfrontiersin.orgnih.gov Matrix metalloproteinases (MMPs) are a key family of enzymes responsible for the breakdown of ECM proteins, including collagen. mdpi.comarvojournals.orgnih.govmdpi.com
Because this compound is a mature cross-link found in stabilized collagen fibrils, its release into circulation or excretion in urine is indicative of the degradation of mature collagen by enzymes like MMPs. actaorthop.orgresearchgate.net Therefore, measuring this compound levels can provide a window into the rate of ECM turnover. peerj.com This makes it a useful biomarker in research settings to monitor processes such as bone resorption, wound healing, and the progression of fibrotic diseases. researchgate.netfrontiersin.org For example, an increase in this compound could signal heightened collagen degradation in conditions like osteoporosis or arthritis. researchgate.net Conversely, therapies that aim to reduce tissue degradation could be monitored by tracking changes in this compound levels. This application as a biomarker allows researchers to non-invasively probe the complex and dynamic processes of ECM maintenance and pathology.
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : Model collagen binding affinity under physiological conditions.
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and reaction pathways.
- QSAR models : Correlate structural modifications (e.g., substituent effects) with bioactivity. Validate predictions with synthetic analogs and in vitro assays .
How should researchers address contradictory NMR and mass spectrometry data when characterizing derivatives?
Advanced Research Question
- 2D NMR (NOESY/ROESY) : Resolve spatial proximity ambiguities in stereoisomers.
- High-resolution MS/MS : Fragment ions can distinguish isobaric structures.
- Isotopic labeling : Track unexpected fragmentations or rearrangements.
- Collaborative validation : Cross-check data with independent labs or reference databases (e.g., SciFinder, PubChem) .
What strategies optimize this compound’s solubility for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce phosphate or PEG groups for aqueous solubility.
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance bioavailability.
- Solvent screening : Test binary mixtures (e.g., DMSO/water) under physiologically relevant pH. Characterize via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) .
How can researchers validate the biological relevance of this compound in collagen disorders?
Advanced Research Question
- Animal models : Use Oim mice (osteogenesis imperfecta model) to assess bone density via micro-CT.
- Biomarker profiling : Quantify urinary this compound cross-links via LC-MS in patients with Ehlers-Danlos syndrome.
- CRISPR/Cas9 knockout : Study collagen stability in fibroblast lines with modified lysyl oxidase genes. Ensure compliance with ethical guidelines for human/animal studies .
What statistical methods are appropriate for analyzing variability in this compound synthesis data?
Advanced Research Question
- ANOVA : Compare yields across reaction conditions.
- Principal Component Analysis (PCA) : Identify latent variables affecting reproducibility.
- Error propagation analysis : Quantify uncertainty in multi-step syntheses.
- Bayesian inference : Model posterior distributions of reaction parameters for optimization. Report confidence intervals and p-values with corrections for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
